Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate
Overview
Description
Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is an organic compound that belongs to the class of thiophene derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate typically involves a multi-step process. One common method includes the bromination of benzamide to obtain 2-bromobenzamide, followed by the acylation of 4,5-dimethylthiophene-3-carboxylic acid with the brominated benzamide. The final step involves esterification with methanol to yield the desired compound.
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate can undergo several types of chemical reactions, including:
Substitution Reactions: The bromine atom in the benzamide moiety can be substituted by nucleophiles under appropriate conditions.
Oxidation and Reduction: The thiophene ring can undergo oxidation and reduction reactions, altering its electronic properties.
Coupling Reactions: The compound can participate in coupling reactions such as Suzuki-Miyaura coupling, where the bromine atom is replaced by various aryl or alkyl groups.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often in the presence of a base.
Oxidation and Reduction: Oxidizing agents like potassium permanganate or reducing agents like lithium aluminum hydride can be used.
Coupling Reactions: Palladium catalysts and boron reagents are typically used in Suzuki-Miyaura coupling reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted benzamides, while coupling reactions can produce a wide range of aryl or alkyl derivatives.
Scientific Research Applications
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: Its derivatives may exhibit biological activity and can be studied for potential therapeutic applications.
Medicine: The compound and its derivatives could be explored for their pharmacological properties.
Industry: It may find applications in the development of new materials, such as organic semiconductors and polymers.
Mechanism of Action
The mechanism of action of Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is not well-documented. its effects are likely mediated through interactions with specific molecular targets, such as enzymes or receptors, depending on its chemical structure and functional groups. Further research is needed to elucidate the exact pathways involved.
Comparison with Similar Compounds
Similar Compounds
2-Bromobenzamide: A simpler analog that lacks the thiophene and ester functionalities.
4,5-Dimethylthiophene-3-carboxylic acid: A related compound that lacks the bromobenzamide moiety.
Uniqueness
Methyl 2-(2-bromobenzamido)-4,5-dimethylthiophene-3-carboxylate is unique due to the combination of its bromobenzamide and thiophene ester functionalities
Properties
IUPAC Name |
methyl 2-[(2-bromobenzoyl)amino]-4,5-dimethylthiophene-3-carboxylate | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H14BrNO3S/c1-8-9(2)21-14(12(8)15(19)20-3)17-13(18)10-6-4-5-7-11(10)16/h4-7H,1-3H3,(H,17,18) | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JVFFZJFJZWEEJB-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(SC(=C1C(=O)OC)NC(=O)C2=CC=CC=C2Br)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H14BrNO3S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.2 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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